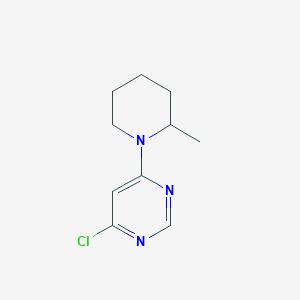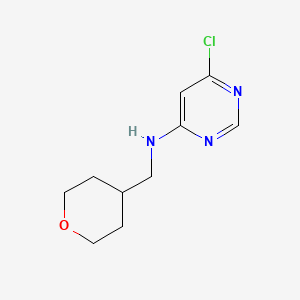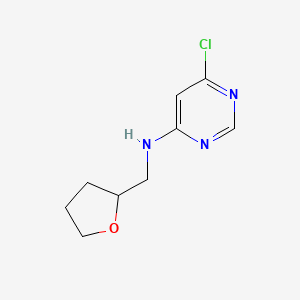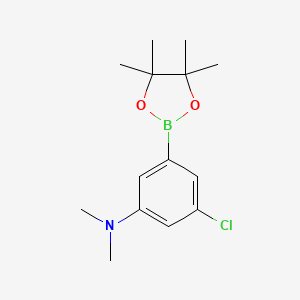
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF2H groups to aromatic substrates. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases such as potassium acetate, and various nucleophiles. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can produce complex polyaromatic compounds .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene
- 2-(Difluoromethoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- Polyfluoroalkoxy-substituted benzene derivatives
Comparison: Compared to similar compounds, 2-(Difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorinated groups, which can influence its reactivity and interactions with other molecules. The presence of both difluoromethoxy and trifluoromethyl groups on the same benzene ring can enhance its chemical stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNVIPRLFSOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)

![8-[2-(3-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1394818.png)
![Methyl 5-amino-2-[3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1394819.png)
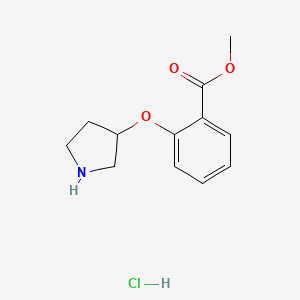
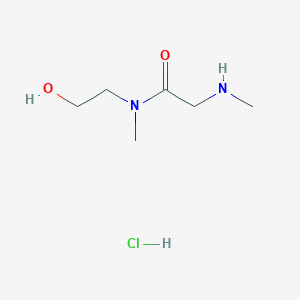
![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)
